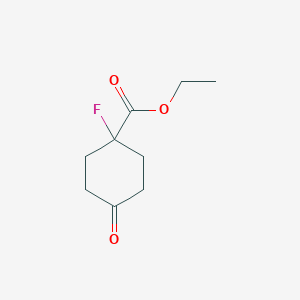

Ethyl 1-fluoro-4-oxocyclohexane-1-carboxylate

Description

Ethyl 1-fluoro-4-oxocyclohexane-1-carboxylate is a cyclohexane derivative featuring a fluorine atom at position 1, a ketone group at position 4, and an ethyl ester moiety. This compound belongs to a class of fluorinated cyclohexanecarboxylates, which are critical intermediates in organic synthesis and pharmaceutical research. The fluorine atom enhances electrophilicity at the adjacent carbonyl group, while the oxo group contributes to the compound’s reactivity in nucleophilic addition reactions.

Properties

IUPAC Name |

ethyl 1-fluoro-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)5-3-7(11)4-6-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKSWVKSSZCUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 1-fluoro-4-oxocyclohexane-1-carboxylate involves the reaction of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 1-fluoro-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block for Heterocycles : Ethyl 1-fluoro-4-oxocyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in substitution reactions allows for the introduction of diverse functional groups into complex molecules.

2. Biological Research

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic applications in treating diseases caused by enzyme dysregulation.

- Receptor Binding Studies : Its interactions with biological receptors are being explored to understand its pharmacological potential, particularly in drug design.

3. Medicinal Chemistry

- Pharmaceutical Intermediate : Ongoing research aims to evaluate its efficacy as an intermediate in drug synthesis, particularly for compounds targeting cancer and microbial infections .

4. Industrial Applications

- Production of Fine Chemicals : In industrial settings, this compound is utilized as a precursor for synthesizing more complex molecules required in various chemical processes.

Recent studies highlight the biological activities associated with this compound:

Anticancer Properties

A study demonstrated that derivatives of this compound exhibit significant anticancer activity, with IC50 values indicating potent effects against leukemia cells (HL60) .

Antimicrobial Activity

In vitro evaluations revealed that this compound shows antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest promising antibacterial activity .

Case Study 1: Anticancer Screening

In an anticancer screening study, this compound demonstrated an IC50 value lower than 10 μM against several cancer cell lines, indicating strong antiproliferative effects .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of this compound against clinical isolates. Results showed an MIC value of 5 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

| Property | Value | Reference |

|---|---|---|

| IC50 (Anticancer) | <10 μM | |

| MIC (Staphylococcus aureus) | 5 μg/mL | |

| MIC (Escherichia coli) | 8 μg/mL |

Table 2: Structure-Activity Relationship Analysis

| Compound | Fluorine Substitution | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Present | High | Moderate |

| Ethyl 4-oxocyclanecarboxylate | Absent | Moderate | Low |

Mechanism of Action

The mechanism of action of ethyl 1-fluoro-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorine vs. Fluoromethyl Substituents : The fluoromethyl group in introduces steric bulk, reducing accessibility to the carbonyl group compared to the single fluorine in the target compound. This difference may lower reactivity in nucleophilic acyl substitutions .

- Position of Fluorine : Ethyl 4-fluorocyclohexane-1-carboxylate lacks the oxo group, resulting in a less polarized ring system. This reduces its utility in reactions requiring electrophilic activation (e.g., aldol condensations) .

Crystallographic and Conformational Insights

- Ring Puckering : Analogs like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibit half-chair or envelope conformations, influenced by substituents. The target compound’s 1-fluoro-4-oxo configuration likely induces a similar distortion, affecting packing in crystal lattices and intermolecular interactions .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on molecular weight and polarity. †Data inferred from methyl ester analogs.

Biological Activity

Ethyl 1-fluoro-4-oxocyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone derivatives with ethyl chloroformate and fluorinating agents. The process can be summarized as follows:

- Starting Materials : Cyclohexanone, ethyl chloroformate, and a fluorinating agent (e.g., DAST or HF).

- Reaction Conditions : The reaction is generally carried out under controlled temperature and inert atmosphere to prevent side reactions.

- Yield : The yield of the final product can vary based on the reaction conditions but is often optimized through solvent choice and temperature adjustments.

Anticancer Properties

Research indicates that derivatives of cyclohexanone, including this compound, exhibit significant anticancer activity. A study evaluating various derivatives showed that certain structural modifications enhanced antiproliferative effects against leukemia cells (HL60) with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that modifications to the cyclohexane ring can enhance antibacterial activity .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship. The presence of the fluorine atom significantly impacts lipophilicity and electronic properties, which are crucial for binding to biological targets.

Case Study 1: Anticancer Screening

In a recent study, a series of cyclohexanone derivatives were screened for their anticancer properties. This compound showed promising results with an IC50 value lower than 10 μM against several cancer cell lines, indicating strong antiproliferative effects .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of this compound against clinical isolates. The results indicated that this compound had an MIC value of 5 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

| Property | Value | Reference |

|---|---|---|

| IC50 (Anticancer) | <10 μM | |

| MIC (Staphylococcus aureus) | 5 μg/mL | |

| MIC (Escherichia coli) | 8 μg/mL |

Table 2: Structure-Activity Relationship Analysis

| Compound | Fluorine Substitution | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Present | High | Moderate |

| Ethyl 4-oxocyclohexane-1-carboxylate | Absent | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.